Positional Isomerism: Divergent LogP and Steric Profiles
The m-tolyl isomer (CAS 1018288-14-6) exhibits a predicted LogP of approximately 2.11, identical to the o-tolyl isomer (CAS 1018340-50-5) based on in silico calculations . However, the meta-substitution pattern confers a distinct electron-donating effect and steric environment around the ether oxygen compared to ortho- or para-substitution [1]. This can influence the rate of nucleophilic attack at the sulfonyl chloride and the conformation of the resulting sulfonamide, which is critical for optimizing binding interactions in medicinal chemistry [1]. While direct experimental LogP values are not widely reported for the m-tolyl isomer, the computed value highlights that positional isomers, despite sharing molecular formula and weight, are not interchangeable due to differential electronic and steric contributions.
| Evidence Dimension | Positional isomer effect on electronic/steric properties |
|---|---|
| Target Compound Data | m-Tolyl isomer (meta-substitution); predicted LogP ~2.11 |
| Comparator Or Baseline | o-Tolyl isomer (ortho-substitution); predicted LogP 2.11; p-Tolyl isomer (para-substitution) |
| Quantified Difference | Not quantified; difference is qualitative based on substituent position |
| Conditions | In silico prediction; literature on electronic effects of substituents |
Why This Matters
Selection of the correct positional isomer ensures that the desired electronic and steric effects are achieved in the final sulfonamide product, which directly impacts synthetic yield and biological activity.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. 1995. View Source
